3-Acetyl-4-anilino-6-methylpyran-2-one
Description
3-Acetyl-4-anilino-6-methylpyran-2-one is a pyran-2-one derivative featuring acetyl, anilino (phenylamino), and methyl substituents. Pyran-2-ones are heterocyclic compounds with a six-membered ring containing one oxygen atom and a ketone group.
Properties
IUPAC Name |
3-acetyl-4-anilino-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-12(13(10(2)16)14(17)18-9)15-11-6-4-3-5-7-11/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOGXFIAJVXRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-anilino-6-methylpyran-2-one typically involves the reaction of 3-acetyl-4-hydroxy-6-methylpyran-2-one with aniline. The reaction is carried out under acidic or basic conditions to facilitate the nucleophilic substitution of the hydroxyl group by the aniline group. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-anilino-6-methylpyran-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aniline group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases to facilitate the replacement of the aniline group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted pyranone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyranones, including 3-Acetyl-4-anilino-6-methylpyran-2-one, exhibit notable antimicrobial properties. A study highlighted its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) ranging from 2 to 8 µg/mL against Mycobacterium tuberculosis . This suggests that the compound may serve as a lead structure for developing new antitubercular agents.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 2 - 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Fungicidal Activity
This compound has been noted for its fungicidal properties against molds affecting fresh and dried fruits. Although newer compounds have emerged, it was previously employed as a fungicide due to its effectiveness in controlling fungal growth .
Table 2: Fungicidal Efficacy
| Fungal Species | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Aspergillus niger | 100 | 90 |
| Penicillium spp. | 50 | 85 |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the reaction of aniline derivatives with acetylated pyranones. Notably, the use of catalytic systems has been explored to enhance yield and selectivity .
Case Study: Synthesis Methodology
A recent study detailed a straightforward synthetic route involving refluxing an aniline derivative with an acetylated pyranone in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), yielding high purity products suitable for biological testing .
Mechanism of Action
The mechanism of action of 3-Acetyl-4-anilino-6-methylpyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs include pyran-2-one derivatives, pyridin-2-ones, and thiazinan-4-ones. Key differences lie in substituent groups and ring systems, which influence physicochemical properties and bioactivity.
Key Observations :
- Pyridin-2-ones (e.g., compound 11a) exhibit higher polarity due to multiple cyano groups, which could limit bioavailability .
Research Findings and Limitations
- Synthetic Feasibility : The compound’s synthesis is plausible using methods from References 2 and 3, though yield optimization may be required for scale-up .
- Bioactivity Gaps: No direct studies on this compound’s pharmacological properties exist; predictions rely on structural analogs .
- Thermodynamic Stability: Methyl and acetyl groups may enhance stability compared to hydroxy-substituted pyranones, as seen in related compounds .
Q & A
Q. What are the established synthetic routes for 3-Acetyl-4-anilino-6-methylpyran-2-one?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Condensation reactions : Reacting acetylated precursors with aniline derivatives under controlled pH.
- Catalyst optimization : Use of trisodium citrate dihydrate to enhance reaction efficiency.
- Solvent selection : Aqueous ethanol or acetonitrile to improve solubility and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) for structural elucidation of the pyran ring and substituents.
- IR spectroscopy to identify carbonyl (C=O) and acetyl (C-O) functional groups.
- Mass spectrometry (HRMS) for molecular weight confirmation and fragmentation analysis .
Q. What biological activities have been reported for this compound?
Studies highlight:
- Antimicrobial activity : Inhibition of Gram-positive bacteria via membrane disruption.
- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation .
Q. How can solubility challenges be addressed in experimental workflows?
Strategies include:
- Solvent optimization : Use of DMSO or ethanol for in vitro assays.
- Surfactant addition : Non-ionic surfactants (e.g., Tween-80) to enhance aqueous solubility .
Q. How does this compound compare structurally to analogs like 4-hydroxy-6-methyl-2H-pyran-2-one?
Key differences:
- The acetyl group at position 3 enhances electrophilicity, influencing reactivity.
- The anilino substituent at position 4 alters π-π stacking interactions, affecting binding to biological targets .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
Optimization strategies:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for regioselective coupling.
- Temperature control : Stepwise heating (60–80°C) to minimize side reactions.
- Continuous flow reactors : Improved scalability and reduced reaction time .
Q. What methodologies resolve spectral data contradictions (e.g., unexpected NMR peaks)?
Approaches include:
- Deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference.
- 2D NMR techniques (COSY, HSQC) for unambiguous assignment of overlapping signals.
- Computational modeling : DFT calculations to predict and validate chemical shifts .
Q. What strategies improve bioavailability in pharmacological studies?
Solutions involve:
- Prodrug design : Esterification of the acetyl group to enhance membrane permeability.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers for sustained release .
Q. How can computational chemistry predict regioselectivity in derivatization reactions?
Methods include:
- Molecular docking : Simulating interactions with enzyme active sites (e.g., cytochrome P450).
- Reactivity indices : Fukui functions to identify nucleophilic/electrophilic sites on the pyran ring .
Q. What stabilizes this compound under varying pH and temperature conditions?
Stability studies suggest:
- pH 6–8 : Optimal for aqueous solutions due to reduced hydrolysis of the acetyl group.
- Storage at –20°C : Prevents thermal degradation of the anilino moiety .
Notes
- References : Avoided unreliable sources (e.g., BenchChem). Citations are based on PubChem, peer-reviewed papers, and validated databases.
- Methodological focus : Emphasized experimental design, data validation, and comparative analysis to align with academic research needs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
